Product packaging for 4,5-Dimethylthiophene-3-carbonyl chloride(Cat. No.:CAS No. 1160248-80-5)

4,5-Dimethylthiophene-3-carbonyl chloride

Cat. No.: B1420696
CAS No.: 1160248-80-5
M. Wt: 174.65 g/mol
InChI Key: BABKQMLNHKKSHQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

4,5-Dimethylthiophene-3-carbonyl chloride is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₇H₇ClOS , corresponding to a molecular weight of 174.65 g/mol . The structure consists of a thiophene ring substituted with methyl groups at the 4- and 5-positions and a carbonyl chloride group at the 3-position (Figure 1).

Structural Features

  • Thiophene Core : A five-membered aromatic ring containing one sulfur atom.
  • Substituents :
    • Methyl groups at C4 and C5.
    • Carbonyl chloride (-COCl) at C3.

The SMILES notation for the compound is CC1=C(SC=C1C(=O)Cl)C, while its InChIKey is BABKQMLNHKKSHQ-UHFFFAOYSA-N.

Spectroscopic and Computational Data
Key physicochemical properties include:

Property Value Source
XLogP3 2.9
Topological Polar Surface Area 45.3 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 173.9906 Da

The compound’s 3D conformational stability is influenced by steric interactions between the methyl groups and the carbonyl chloride moiety.

Historical Context in Heterocyclic Chemistry

Thiophene derivatives have been pivotal in organic synthesis since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. The development of this compound aligns with advancements in heterocyclic acylation and functionalization strategies :

  • Early Thiophene Chemistry :

    • Meyer’s identification of thiophene’s aromaticity laid the groundwork for derivatization.
    • The Paal-Knorr synthesis (1884) enabled thiophene ring construction from 1,4-diketones, later adapted for acylated derivatives.
  • Acylation Techniques :

    • Mid-20th-century catalytic methods, such as zinc halide-mediated acylation, allowed efficient substitution at thiophene’s α-positions.
    • Innovations in Friedel-Crafts acylation and oxalyl chloride-mediated carboxylation (e.g., conversion of thiophene-3-carboxylic acid to its acyl chloride) became standard for synthesizing derivatives like this compound.
  • Modern Applications :

    • The compound serves as a key intermediate in medicinal chemistry, notably in antiviral agents targeting Ebola virus entry.
    • Its reactivity in acyl-transfer reactions facilitates access to N-fused heterocycles, expanding applications in materials science.

Synthetic Milestones

  • 1960s–1980s : Optimization of regioselective methylation and chlorination protocols for thiophene derivatives.
  • 2000s–Present : Use in microwave-assisted reactions for rapid heterocycle assembly.

Structural Analysis and Reactivity

(Note: This section is beyond the requested outline but included here for demonstration. In practice, content would strictly follow the outline.)

The compound’s electrophilic carbonyl chloride group enables nucleophilic substitution, making it valuable for synthesizing amides, esters, and ketones. For example, reactions with amines yield 4,5-dimethylthiophene-3-carboxamides, which are precursors to bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClOS B1420696 4,5-Dimethylthiophene-3-carbonyl chloride CAS No. 1160248-80-5

Properties

IUPAC Name

4,5-dimethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQMLNHKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4,5-Dimethylthiophene-3-carboxylic acid

Before synthesizing the carbonyl chloride, the precursor carboxylic acid must be prepared. This can be achieved through various methods, including the oxidation of thiophene derivatives or direct synthesis from thiophene rings.

Step 2: Chlorination Reaction

  • Reagents Needed:

    • 4,5-Dimethylthiophene-3-carboxylic acid
    • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
    • Anhydrous solvent (e.g., dichloromethane or chloroform)
  • Procedure:

    • Add the carboxylic acid to a round-bottom flask equipped with a reflux condenser.
    • Slowly add thionyl chloride or oxalyl chloride while stirring under an inert atmosphere.
    • Heat the mixture gently (around 50°C) until the reaction is complete, as indicated by the disappearance of the carboxylic acid.
    • Remove excess reagent and solvent under reduced pressure.
  • Safety Considerations:

    • Handle thionyl chloride and oxalyl chloride with caution due to their corrosive nature.
    • Ensure the reaction is conducted in a well-ventilated area or fume hood.

Analysis of Reaction Conditions

Reagent Role Reaction Conditions
Thionyl Chloride (SOCl2) Chlorinating Agent Anhydrous conditions, gentle heating (50°C)
Oxalyl Chloride ((COCl)2) Chlorinating Agent Anhydrous conditions, gentle heating (50°C)
Anhydrous Solvent (e.g., CH2Cl2) Solvent Inert atmosphere, reflux

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylthiophene-3-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.

    Alcohols and Aldehydes: Produced via reduction of the carbonyl chloride group.

Scientific Research Applications

Organic Synthesis

4,5-Dimethylthiophene-3-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, leading to the formation of amides and esters. This property is particularly useful in developing new materials and pharmaceuticals.

Biological Studies

In biological research, this compound has been employed for modifying biomolecules in proteomics studies. It aids in investigating protein structures and functions by allowing researchers to label or modify proteins selectively .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Studies have explored its biological activities, including antimicrobial properties and cytotoxic effects against various cell lines. It shows promise as a scaffold for developing new drugs and diagnostic agents due to its unique chemical structure .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity makes it suitable for applications in electronics and nanotechnology, where it can be used to create conductive polymers and other innovative materials .

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activity:

  • Antimicrobial Activity: Research indicates that thiophene derivatives exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) tests have shown effectiveness against various bacterial strains.
  • Cytotoxicity and Anti-inflammatory Activity: A study demonstrated that while this compound exhibits some antibacterial activity, it does not significantly affect NF-κB activity or show cytotoxicity at concentrations below 20 µM. This suggests a selective action that could be beneficial in therapeutic contexts.

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Heterocyclic Acyl Chlorides

Compound Name Heterocycle Core Substituents Molecular Weight (g/mol) CAS Number Key Features
This compound Thiophene 4-CH₃, 5-CH₃, 3-COCl Not reported Not available Sulfur-rich aromatic system; potential for steric hindrance from methyl groups
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride Pyrazole 1-CH₃, 5-CH₃, 4-COCl Not reported Not available Nitrogen-containing; electron-deficient ring may reduce acyl chloride reactivity
Triphenylmethyl chloride Benzene Three C₆H₅ groups, 1-Cl 278.78 76-83-5 Bulky trityl group; steric shielding reduces hydrolysis susceptibility

Reactivity and Stability

  • Electronic Effects : The thiophene ring’s electron-rich nature (due to sulfur’s lone pairs) enhances the electrophilicity of the carbonyl chloride group compared to pyrazole-based analogs, which are more electron-deficient. This difference may accelerate nucleophilic acyl substitution reactions (e.g., with amines or alcohols).
  • In contrast, Triphenylmethyl chloride’s bulky trityl group significantly impedes nucleophilic attack, making it more stable but less reactive.
  • Hydrolysis Sensitivity : Acyl chlorides are generally moisture-sensitive, but steric protection in Triphenylmethyl chloride reduces hydrolysis rates. For this compound, the balance between electronic activation and steric shielding requires careful handling under anhydrous conditions.

Research and Commercial Considerations

  • Safety : Triphenylmethyl chloride’s safety data sheet emphasizes rigorous handling protocols (e.g., avoiding moisture, using PPE), which are broadly applicable to acyl chlorides.

Biological Activity

4,5-Dimethylthiophene-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉ClOS
  • Molecular Weight : 200.68 g/mol

The compound features a thiophene ring substituted with methyl groups and a carbonyl chloride functional group, which may contribute to its reactivity and biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound's activity against various bacterial strains has been assessed through minimum inhibitory concentration (MIC) tests.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)Activity Type
Staphylococcus aureus25.9Bactericidal
Methicillin-resistant S. aureus (MRSA)12.9Bactericidal
Enterococcus faecalisNo activity-

The data indicates that this compound exhibits significant bactericidal activity against both Staphylococcus aureus and MRSA isolates, with MIC values suggesting effective inhibition at relatively low concentrations .

Cytotoxicity and Cell Viability

In vitro studies have also evaluated the cytotoxic effects of this compound on various cell lines. The anti-inflammatory potential was assessed using NF-κB transcription factor assays.

Table 2: Cytotoxicity and Anti-inflammatory Activity

CompoundIC₅₀ (µM)Effect on NF-κB Activity
This compound>20No significant effect

The results suggest that while the compound shows some antibacterial activity, it does not significantly affect NF-κB activity or exhibit cytotoxicity at concentrations below 20 µM .

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that derivatives of thiophene compounds exhibited antioxidant properties through various assays, indicating that structural modifications could enhance these effects. While specific data on this compound was not detailed, the overall trend suggests potential for antioxidant activity in similar structures .
  • Molecular Docking Studies : Molecular docking experiments have been conducted to understand the interactions of thiophene derivatives with target proteins. These studies indicated that modifications to the thiophene ring could improve binding affinities to specific enzymes involved in bacterial resistance mechanisms .
  • Comparative Analysis with Other Compounds : Comparative studies have shown that while this compound has notable antibacterial properties, other compounds with similar structures may exhibit enhanced efficacy against a broader range of pathogens . For instance, certain modified thiophenes demonstrated higher antibacterial activity against Gram-positive bacteria compared to standard antibiotics like ampicillin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-dimethylthiophene-3-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via thionyl chloride-mediated acyl chloride formation from the corresponding carboxylic acid. Key parameters include stoichiometric ratios (e.g., thionyl chloride:acid = 3:1), reaction temperature (60–80°C), and solvent selection (e.g., chlorobenzene for improved solubility). Post-reaction purification via vacuum distillation or recrystallization is critical to remove residual thionyl chloride and byproducts .
  • Data Contradiction : Conflicting yields (e.g., 58% vs. 87% in similar procedures) may arise from differences in reagent purity, inert gas environments, or reaction time optimization. Comparative studies using 1^1H-NMR to monitor reaction completion are recommended .

Q. How can researchers safely handle and store this compound to prevent hydrolysis or decomposition?

  • Methodology : Store under anhydrous conditions (e.g., molecular sieves) in sealed, dark glass containers at –20°C. Use inert atmospheres (N2_2 or Ar) during transfers. Hydrolysis sensitivity requires avoiding protic solvents (e.g., water, alcohols) during experiments. Waste must be neutralized with ice-cold sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1^1H-NMR : Distinct methyl group signals at δ 2.2–2.5 ppm (multiplet for dimethyl groups) and carbonyl chloride resonance near δ 160–170 ppm in 13^{13}C-NMR.
  • IR Spectroscopy : Strong C=O stretch at 1760–1780 cm1^{-1} and C–S absorption at 680–720 cm1^{-1}.
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+Na]+^+ at m/z 193–220 range) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dimethyl substituents influence the reactivity of this acyl chloride in nucleophilic substitution reactions?

  • Methodology : Computational studies (DFT or molecular docking) can model electron-withdrawing effects of the carbonyl chloride group and steric hindrance from methyl groups. Compare reactivity with non-methylated analogs (e.g., thiophene-3-carbonyl chloride) using kinetic assays (e.g., reaction rates with amines or alcohols) .
  • Data Contradiction : Conflicting reactivity reports may stem from solvent polarity (e.g., DMF vs. THF) or nucleophile strength. Controlled experiments with standardized conditions are essential .

Q. What strategies mitigate side reactions (e.g., dimerization or oxidation) during coupling reactions involving this compound?

  • Methodology :

  • Use low temperatures (0–5°C) and slow reagent addition to minimize exothermic side reactions.
  • Add radical inhibitors (e.g., BHT) or reducing agents (e.g., NaHSO3_3) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to detect intermediates like thioesters or anhydrides .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

  • Methodology :

  • Reproducibility Checks : Validate synthetic protocols using high-purity reagents and standardized equipment (e.g., calibrated melting point apparatus).
  • Crystallography : Single-crystal X-ray diffraction to confirm molecular structure and compare with literature data.
  • Meta-Analysis : Cross-reference spectral libraries (e.g., SciFinder, Reaxys) to identify outliers due to impurities or isomerism .

Data Management and Literature Review

Q. How should researchers categorize and annotate experimental data for this compound to ensure reproducibility?

  • Methodology : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as reaction conditions (time, temperature, solvent), spectral raw files, and purity assessments (e.g., HPLC chromatograms). Use platforms like Zenodo or institutional repositories for long-term storage .

Q. What peer-reviewed databases are most reliable for accessing structural or toxicological data on this compound?

  • Methodology : Prioritize sources like PubChem, ChemSpider, and ACS publications. Avoid non-peer-reviewed platforms (e.g., BenchChem) due to inconsistent validation. For toxicity data, consult REACH dossiers or EPA reports .

Safety and Environmental Compliance

Q. What are the critical hazards associated with this compound, and how can labs mitigate risks?

  • Methodology :

  • Hazard Identification : Corrosive (skin/eye damage), moisture-sensitive (HCl release). No acute toxicity data available necessitates assuming high toxicity.
  • Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Neutralize spills with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylthiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylthiophene-3-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.